3-(2-Hydroxyphenyl)-8-methoxychromen-2-one
Description
3-(2-Hydroxyphenyl)-8-methoxychromen-2-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a chromone core with a hydroxyphenyl group at the 3-position and a methoxy group at the 8-position. Chromones are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-14-8-4-5-10-9-12(16(18)20-15(10)14)11-6-2-3-7-13(11)17/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVPSHDMQRXJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-8-methoxychromen-2-one typically involves the condensation of 2-hydroxyacetophenone with salicylaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality industrial-grade compounds .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-8-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the chromone core to dihydrochromones, which have different biological activities.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromone ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
Scientific Research Applications
3-(2-Hydroxyphenyl)-8-methoxychromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Due to its anti-inflammatory and anticancer properties, it is investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-8-methoxychromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers in plastics and coatings.
Thiophene Derivatives: Known for their applications in organic electronics and pharmaceuticals.
Phenolic Antioxidants: These include a wide range of compounds with antioxidant properties, such as hydroxybenzoic acids and flavonoids.
Uniqueness
3-(2-Hydroxyphenyl)-8-methoxychromen-2-one stands out due to its unique combination of a chromone core with hydroxyphenyl and methoxy groups, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
